Cas no 1203251-69-7 (6-ethoxy-2-{4-1-(propan-2-yl)-1H-pyrazole-3-carbonylpiperazin-1-yl}-1,3-benzothiazole)

6-ethoxy-2-{4-1-(propan-2-yl)-1H-pyrazole-3-carbonylpiperazin-1-yl}-1,3-benzothiazole 化学的及び物理的性質
名前と識別子
-
- 6-ethoxy-2-{4-1-(propan-2-yl)-1H-pyrazole-3-carbonylpiperazin-1-yl}-1,3-benzothiazole
- 1203251-69-7
- 6-ethoxy-2-{4-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperazin-1-yl}-1,3-benzothiazole
- [4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone
- F5094-0992
- AKOS024497176
- VU0634861-1
- (4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-1H-pyrazol-3-yl)methanone
-
- インチ: 1S/C20H25N5O2S/c1-4-27-15-5-6-16-18(13-15)28-20(21-16)24-11-9-23(10-12-24)19(26)17-7-8-25(22-17)14(2)3/h5-8,13-14H,4,9-12H2,1-3H3
- InChIKey: TVKXICMMLOEFRU-UHFFFAOYSA-N
- SMILES: S1C2C=C(C=CC=2N=C1N1CCN(C(C2C=CN(C(C)C)N=2)=O)CC1)OCC
計算された属性
- 精确分子量: 399.17289623g/mol
- 同位素质量: 399.17289623g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 5
- 複雑さ: 543
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 91.7Ų
6-ethoxy-2-{4-1-(propan-2-yl)-1H-pyrazole-3-carbonylpiperazin-1-yl}-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5094-0992-30mg |
6-ethoxy-2-{4-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperazin-1-yl}-1,3-benzothiazole |
1203251-69-7 | 30mg |
$178.5 | 2023-09-10 | ||
Life Chemicals | F5094-0992-50mg |
6-ethoxy-2-{4-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperazin-1-yl}-1,3-benzothiazole |
1203251-69-7 | 50mg |
$240.0 | 2023-09-10 | ||
Life Chemicals | F5094-0992-75mg |
6-ethoxy-2-{4-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperazin-1-yl}-1,3-benzothiazole |
1203251-69-7 | 75mg |
$312.0 | 2023-09-10 | ||
Life Chemicals | F5094-0992-1mg |
6-ethoxy-2-{4-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperazin-1-yl}-1,3-benzothiazole |
1203251-69-7 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F5094-0992-3mg |
6-ethoxy-2-{4-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperazin-1-yl}-1,3-benzothiazole |
1203251-69-7 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5094-0992-5mg |
6-ethoxy-2-{4-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperazin-1-yl}-1,3-benzothiazole |
1203251-69-7 | 5mg |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5094-0992-20μmol |
6-ethoxy-2-{4-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperazin-1-yl}-1,3-benzothiazole |
1203251-69-7 | 20μmol |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5094-0992-10mg |
6-ethoxy-2-{4-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperazin-1-yl}-1,3-benzothiazole |
1203251-69-7 | 10mg |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5094-0992-25mg |
6-ethoxy-2-{4-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperazin-1-yl}-1,3-benzothiazole |
1203251-69-7 | 25mg |
$163.5 | 2023-09-10 | ||
Life Chemicals | F5094-0992-4mg |
6-ethoxy-2-{4-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperazin-1-yl}-1,3-benzothiazole |
1203251-69-7 | 4mg |
$99.0 | 2023-09-10 |
6-ethoxy-2-{4-1-(propan-2-yl)-1H-pyrazole-3-carbonylpiperazin-1-yl}-1,3-benzothiazole 関連文献
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
6-ethoxy-2-{4-1-(propan-2-yl)-1H-pyrazole-3-carbonylpiperazin-1-yl}-1,3-benzothiazoleに関する追加情報
6-ethoxy-2-{4-1-(propan-2-yl)-1H-pyrazole-3-carbonylpiperazin-1-yl}-1,3-benzothiazole (CAS No. 1203251-69-7): A Comprehensive Overview
6-Ethoxy-2-{4-1-(propan-2-yl)-1H-pyrazole-3-carbonylpiperazin-1-yl}-1,3-benzothiazole (CAS No. 1203251-69-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of this compound, particularly the presence of an ethoxy group and a pyrazole-linked piperazine ring, contribute to its pharmacological profile and make it a promising candidate for further research and development.
The chemical structure of 6-Ethoxy-2-{4-1-(propan-2-yl)-1H-pyrazole-3-carbonylpiperazin-1-yl}-1,3-benzothiazole is characterized by a central benzothiazole core, which is a heterocyclic system consisting of a benzene ring fused with a thiazole ring. The ethoxy substituent at the 6-position and the pyrazole-linked piperazine moiety at the 2-position are key structural elements that influence the compound's biological activity. The ethoxy group enhances the lipophilicity of the molecule, facilitating its cellular uptake and distribution, while the pyrazole-piperazine linkage provides additional functional groups that can interact with biological targets.
Recent studies have highlighted the potential of 6-Ethoxy-2-{4-1-(propan-2-yl)-1H-pyrazole-3-carbonylpiperazin-1-yl}-1,3-benzothiazole in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 6-Ethoxy-2-{4-1-(propan-2-yl)-1H-pyrazole-3-carbonylpiperazin-1-yl}-1,3-benzothiazole has also been investigated for its antiviral activity. Studies have demonstrated that this compound can effectively inhibit the replication of several viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action involves interfering with viral entry and replication processes, making it a potential lead compound for the development of antiviral drugs.
The anticancer potential of 6-Ethoxy-2-{4-1-(propan-2-yl)-1H-pyrazole-3-carbonylpiperazin-1-yl}-1,3-benzothiazole has also been explored in preclinical studies. Research conducted at several leading institutions has shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism underlying its anticancer activity is thought to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.
The pharmacokinetic properties of 6-Ethoxy-2-{4-1-(propan-2-y l)-1H-pyrazole - 3 - carbonylpiperazin - 1 - yl} - 1 , 3 - benzothiazole have been extensively studied to assess its suitability for clinical development. In vitro and in vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It shows good oral bioavailability and a reasonable half-life, which are important considerations for drug development.
To further evaluate the safety and efficacy of 6-Ethoxy - 2 - {4 - 1 - (propan - 2 - yl) - 1 H - pyrazol e - 3 - carbonylpiperazin - 1 - yl} - 1 , 3 - benzothiazol e, several clinical trials are currently underway. These trials aim to investigate the compound's therapeutic effects in various disease models and to identify any potential side effects or adverse reactions. Preliminary results from these trials have been promising, with no significant safety concerns reported to date.
In conclusion, 6-Ethoxy - 2 - {4 - 1 - (propan - 2 - yl) - 1 H - pyrazol e - 3 - carbonylpiperazin - 1 - yl} - 1 , 3 - benzothiazol e (CAS No. 1203251 - 69 - 7) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
1203251-69-7 (6-ethoxy-2-{4-1-(propan-2-yl)-1H-pyrazole-3-carbonylpiperazin-1-yl}-1,3-benzothiazole) Related Products
- 852399-64-5(2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide)
- 921574-96-1(3-benzyl-1-(3,5-dimethoxyphenyl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1603384-42-4(1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane)
- 1527925-50-3(1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazine)
- 2138041-54-8(1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane)
- 113744-24-4(Pyridine, 2-(4-bromophenyl)-5-methyl-)
- 150012-88-7(ethyl 2-amino-5H,6H,7H-pyrrolo1,2-aimidazole-3-carboxylate)
- 1803690-76-7(4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine)
- 2320956-78-1(N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide)
- 20277-92-3(n,n-Diphenylguanidine)




